molecular formula C25H25N3O4S2 B3076426 N-(2,5-diethoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1040633-06-4

N-(2,5-diethoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B3076426
CAS No.: 1040633-06-4
M. Wt: 495.6 g/mol
InChI Key: JMPNJBDARFCLCF-UHFFFAOYSA-N
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Description

N-(2,5-diethoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a structurally complex heterocyclic compound featuring a thieno[3,2-d]pyrimidine core. This scaffold is fused with a phenyl group at position 7 and substituted with a methyl group at position 2.

Properties

IUPAC Name

N-(2,5-diethoxyphenyl)-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S2/c1-4-31-17-11-12-20(32-5-2)19(13-17)26-21(29)15-34-25-27-22-18(16-9-7-6-8-10-16)14-33-23(22)24(30)28(25)3/h6-14H,4-5,15H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPNJBDARFCLCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)NC(=O)CSC2=NC3=C(C(=O)N2C)SC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-diethoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and mechanisms of action based on available research findings.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula : C23_{23}H21_{21}N3_3O4_4S2_2
  • Molecular Weight : 467.6 g/mol
  • Core Structure : Thieno[3,2-d]pyrimidine with sulfanyl and acetamide functionalities.

The presence of methoxy and sulfanyl groups is significant as these moieties can influence the compound's reactivity and biological interactions.

While the precise mechanism of action for this compound remains to be fully elucidated, thienopyrimidine compounds typically interact with various biological targets:

  • Enzyme Inhibition : These compounds may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Binding : Potential interactions with cellular receptors could modulate signaling pathways critical for tumor growth.
  • Gene Expression Alteration : The compound might affect gene expression profiles associated with cancer progression.

Synthesis and Evaluation Studies

Recent studies have focused on synthesizing similar thienopyrimidine derivatives and evaluating their biological activities. For instance:

  • Anticancer Screening : A study identified novel anticancer compounds through screening drug libraries on multicellular spheroids. Compounds with structural similarities to N-(2,5-diethoxyphenyl)-2-{(3-methyl-4-oxo)} demonstrated significant cytotoxicity against various cancer cell lines .
  • Antimicrobial Activity : Other derivatives have been evaluated for antimicrobial properties, indicating that modifications in the thienopyrimidine structure can lead to enhanced activity against bacterial strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to three analogs from the literature (see Table 1). While direct pharmacological or physicochemical data for the target compound are absent in the provided evidence, inferences can be drawn from its molecular architecture and synthesis pathways.

Functional Group and Core Heterocycle Analysis

  • Thieno[3,2-d]pyrimidine vs. Pyrimidinone/Tetrahydropyrimidine: The target compound’s thieno[3,2-d]pyrimidine core contrasts with the tetrahydropyrimidin-1(2H)-yl group in compounds m, n, and o from Pharmacopeial Forum .
  • Sulfanyl Acetamide vs. Sulfamoyl/Phenoxy Acetamide: The sulfanyl bridge in the target compound differs from the sulfamoyl group in (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide () and the phenoxy acetamide in compounds m, n, and o . Sulfamoyl groups (e.g., in ) enhance hydrogen-bonding capacity, while phenoxy groups may increase lipophilicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-diethoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,5-diethoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

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